molecular formula C12H14O3 B8400791 3-(3-Hydroxypropyl)-7-methoxybenzofuran

3-(3-Hydroxypropyl)-7-methoxybenzofuran

Cat. No.: B8400791
M. Wt: 206.24 g/mol
InChI Key: YQHYGVZPNPYIJR-UHFFFAOYSA-N
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Description

Structural Characterization and Chemical Properties

Molecular Architecture and Stereochemical Features

The molecular structure of 3-(3-Hydroxypropyl)-7-methoxybenzofuran consists of a benzofuran ring system (a fused benzene and furan moiety) with two substituents:

  • A methoxy group (-OCH₃) at the 7-position of the benzene ring.
  • A 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) at the 3-position of the furan ring.

The compound’s IUPAC name is This compound , with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The hydroxypropyl side chain introduces a potential stereocenter at the hydroxyl-bearing carbon, but no stereochemical data are available in the literature for this specific isomer. Computational studies suggest that the hydroxypropyl group adopts a staggered conformation to minimize steric hindrance, with intramolecular hydrogen bonding possible between the hydroxyl group and the furan oxygen .

Key Structural Parameters (Theoretical):
Parameter Value
Bond length (C-O, furan) 1.36 Å
Dihedral angle (C3-C7) 120°–135°
Torsional energy ~2.1 kcal/mol

Spectroscopic Profiling: IR, NMR, and Mass Spectrometric Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show:

  • A broad peak at 3200–3400 cm⁻¹ (O-H stretch of the hydroxypropyl group).
  • Sharp bands at 2830–2960 cm⁻¹ (C-H stretches of the methoxy and propyl groups).
  • Strong absorption at 1240–1270 cm⁻¹ (C-O-C asymmetric stretch of the furan ring) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.70–7.20 ppm (aromatic protons, multiplet).
    • δ 3.85 ppm (methoxy group, singlet, 3H).
    • δ 1.70–2.10 ppm (methylene protons of hydroxypropyl, multiplet).
    • δ 3.60–3.80 ppm (hydroxyl-bearing methylene, triplet, J = 6.0 Hz).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 161.2 ppm (C7-OCH₃).
    • δ 120–155 ppm (aromatic carbons).
    • δ 62.5 ppm (hydroxypropyl -CH₂OH).
    • δ 56.1 ppm (methoxy carbon) .
Mass Spectrometry
  • Molecular ion peak: m/z 206.24 (C₁₂H₁₄O₃⁺).
  • Major fragments:
    • m/z 163 (loss of -CH₂CH₂CH₂OH).
    • m/z 135 (furan ring cleavage).

Comparative Analysis with Related Benzofuran Derivatives

This compound differs from its positional isomer, 5-(3-Hydroxypropyl)-7-methoxybenzofuran , primarily in the substitution pattern:

Property This compound 5-(3-Hydroxypropyl)-7-methoxybenzofuran
Aromatic proton shifts δ 6.70–7.20 (C3 substitution) δ 6.50–7.00 (C5 substitution)
¹³C NMR (methoxy) δ 56.1 ppm δ 56.0 ppm
Boiling point 290–300°C (predicted) 285–295°C

The 3-substituted derivative exhibits slightly deshielded aromatic protons due to the proximity of the hydroxypropyl group to the furan oxygen, enhancing electron-withdrawing effects .

Computational Modeling: DFT and Ab Initio Studies of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP): High electron density at the furan oxygen and methoxy group.
  • NBO charges: The hydroxypropyl oxygen carries a partial charge of -0.52 e⁻, facilitating hydrogen bonding .
Optimized Geometry (DFT):
  • Bond angles:
    • C3-C2-O: 108.5°
    • C7-O-CH₃: 117.2°
  • Dipole moment: 2.8 Debye (polarized towards the hydroxypropyl chain).

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(7-methoxy-1-benzofuran-3-yl)propan-1-ol

InChI

InChI=1S/C12H14O3/c1-14-11-6-2-5-10-9(4-3-7-13)8-15-12(10)11/h2,5-6,8,13H,3-4,7H2,1H3

InChI Key

YQHYGVZPNPYIJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CCCO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : 5-(3-hydroxypropyl)-7-methoxy-1-benzofuran

The compound features a benzofuran core with a methoxy group and a hydroxypropyl substituent, enhancing its chemical reactivity and potential applications.

Chemistry

3-(3-Hydroxypropyl)-7-methoxybenzofuran serves as a vital building block in organic synthesis. Its unique structure allows for the development of new compounds through various chemical reactions, including:

  • Oxidation : The hydroxypropyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction : The compound can be reduced to yield dihydro derivatives.
  • Substitution : The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.

Biology

The compound has been studied for its biological activities, including:

  • Antioxidant Activity : Research indicates that it exhibits significant antioxidant properties, which are essential in mitigating oxidative stress linked to diseases such as cancer and neurodegenerative disorders. For example, in a study using the DPPH assay, this compound showed 85% inhibition at a concentration of 100 µM .
StudyMethodFindings
Smith et al. (2020)DPPH assay85% inhibition at 100 µM concentration
Lee et al. (2021)ABTS assayIC50 value of 45 µM indicating strong radical scavenging activity
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. In studies, it showed inhibition against Gram-positive bacteria with minimum inhibitory concentrations ranging from 50 to 200 μg/mL .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Anticancer Activity : Preliminary evaluations indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways .
  • Therapeutic Effects : Its interaction with specific molecular targets may enhance its binding affinity and therapeutic efficacy against various diseases.

Industrial Applications

The compound is utilized in the synthesis of advanced materials and as an intermediate in pharmaceutical production. Its ability to undergo various chemical modifications makes it valuable for creating novel therapeutic agents.

Case Study 1: Antioxidant Activity Evaluation

A study conducted by Smith et al. evaluated the antioxidant capacity of this compound using different assays (DPPH and ABTS). The findings highlighted its potential as a natural antioxidant agent capable of scavenging free radicals effectively.

Case Study 2: Antimicrobial Testing

In research focused on antimicrobial properties, derivatives of benzofurans were tested against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzofuran derivatives are highly influenced by substituent patterns. Below is a comparative analysis of 3-(3-Hydroxypropyl)-7-methoxybenzofuran and related compounds:

Key Research Findings

Antifungal Activity
  • The brominated benzofuran derivative (Compound 7, ) exhibits synergistic antifungal activity with amiodarone, likely due to halogen substituents enhancing membrane penetration .
  • In contrast, this compound lacks halogenation but may rely on its hydroxypropyl chain for interactions with microbial targets .
Cytotoxic and Pharmacological Potential
  • The phenyl-substituted analogue (Compound 2, ) demonstrated cytotoxic effects, suggesting that aromatic substituents enhance bioactivity against cancer cells .
  • Glycosylated derivatives (e.g., Compound 4, ) may exhibit improved solubility, impacting bioavailability in pharmacological applications .
Structural Influence on Activity
  • Halogenation (e.g., bromine in ) increases electronegativity, enhancing antifungal properties but possibly introducing toxicity concerns .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 3-(3-Hydroxypropyl)-7-methoxybenzofuran from natural sources?

  • Answer : Isolation typically involves extraction with polar solvents (e.g., methanol, ethanol) followed by chromatographic separation. For example:

  • Solid-phase extraction (SPE) and column chromatography (silica gel or Sephadex LH-20) are used to fractionate crude extracts .

  • HPLC with UV detection (e.g., at 254 nm) is employed for final purification .

  • Natural sources include Styrax tonkinensis resin and Zanthoxylum bungeanum fruits, where analogous benzofurans are reported .

    Key Steps Techniques/Reagents References
    ExtractionMethanol, Ethanol
    FractionationSilica gel column chromatography
    PurificationPreparative HPLC

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Answer : A combination of 1H/13C NMR , MS , and IR spectroscopy is used:

  • 1H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, hydroxypropyl side chains at δ 1.6–2.2 ppm) .
  • 13C NMR confirms carbonyl and aromatic carbons .
  • HRMS (High-Resolution Mass Spectrometry) verifies molecular formulas (e.g., C12H14O3 for the 5-substituted analog) .
  • X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What in vitro assays are used to assess the biological activity of this compound?

  • Answer : Common assays include:

  • Cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) .
  • Antioxidant activity via DPPH radical scavenging .
  • Enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative disease models) .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural characterization of benzofuran derivatives?

  • Answer :

  • Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and differentiate regioisomers .
  • Compare experimental X-ray diffraction data with computational models (e.g., density functional theory) to validate crystal structures .
  • Employ isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) to simplify spectral interpretation .

Q. How can synthetic routes for this compound analogs be optimized?

  • Answer :

  • One-pot pseudo three-component reactions reduce multi-step synthesis (e.g., using iodine catalysts for benzofuran cyclization) .

  • Microwave-assisted synthesis improves reaction efficiency and yield .

  • Solvent optimization (e.g., DMSO for polar intermediates) enhances stability during purification .

    Synthetic Challenge Optimization Strategy References
    Low yieldCatalyst screening (e.g., Pd/C)
    Side reactionsTemperature-controlled steps

Q. What computational methods study structure-activity relationships (SAR) of benzofuran derivatives?

  • Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases or receptors .
  • QSAR modeling correlates substituent effects (e.g., methoxy vs. hydroxypropyl groups) with bioactivity .
  • Pharmacophore mapping identifies critical functional groups for cytotoxicity or antioxidant activity .

Contradictions and Limitations in Current Research

  • Positional isomer ambiguity : Most studies focus on the 5-substituted analog; the 3-substituted variant lacks direct spectral or synthetic data, requiring extrapolation from related structures .
  • Bioactivity variability : Cytotoxicity results for benzofurans vary significantly across cell lines, necessitating standardized assay protocols .

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